molecular formula C17H17F2N3O4S B2589003 N-(2,5-difluorophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251679-57-8

N-(2,5-difluorophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No. B2589003
M. Wt: 397.4
InChI Key: GGIOPAVMZDZZGB-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17F2N3O4S and its molecular weight is 397.4. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science Applications

Synthesis and Corrosion Inhibition

A study by Yıldırım & Çetin (2008) explores the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, highlighting their application as corrosion inhibitors. These compounds, including derivatives similar in structure to N-(2,5-difluorophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, show promising corrosion prevention efficiencies, potentially useful in protecting materials from acidic corrosion (Yıldırım & Çetin, 2008).

Oxidation Reactivity Channels

The work by Pailloux et al. (2007) delves into the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, providing insights into chemical oxidation processes. This research may offer foundational knowledge for developing new compounds with enhanced reactivity or stability for various industrial applications (Pailloux et al., 2007).

Pharmacological Characterization

Selective κ-Opioid Receptor Antagonism

Grimwood et al. (2011) characterize a compound, PF-04455242, that shares a similar pyrrolidinylsulfonyl structure, revealing its high affinity as a selective κ-opioid receptor antagonist. Such studies underscore the potential of related compounds in treating conditions mediated by κ-opioid receptors, like depression and addiction disorders (Grimwood et al., 2011).

Chemical Synthesis and Derivatives

Novel Synthetic Routes

Research by Ando, Wada, & Sato (2006) introduces a novel one-pot synthesis for N-difluoromethyl-2-pyridone derivatives from N-(Pyridin-2-yl)acetamide derivatives, showcasing advanced synthetic methodologies that could be applied to the synthesis of compounds with similar frameworks for various chemical and pharmacological uses (Ando, Wada, & Sato, 2006).

Analytical and Bioactive Studies

Antioxidant Activity

Talapuru et al. (2014) synthesize and test amidomethane sulfonyl-linked bis heterocycles for antioxidant activity. Compounds like N-(2,5-difluorophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide might exhibit similar bioactive properties, emphasizing the relevance of structural analysis in discovering new antioxidants (Talapuru et al., 2014).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c18-12-5-6-13(19)14(10-12)20-16(23)11-21-7-3-4-15(17(21)24)27(25,26)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIOPAVMZDZZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

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